molecular formula C14H13N3OS B2929084 (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798396-09-4

(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2929084
CAS No.: 1798396-09-4
M. Wt: 271.34
InChI Key: UHHZVEQTCFUUHJ-ONEGZZNKSA-N
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Description

(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one: is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[4,3-d]pyrimidine derivative with a thiophene-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more sustainable solvents and reagents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism of action of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-phenylprop-2-en-1-one
  • (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(furan-2-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring. This structural feature imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(4-3-12-2-1-7-19-12)17-6-5-13-11(9-17)8-15-10-16-13/h1-4,7-8,10H,5-6,9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZVEQTCFUUHJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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